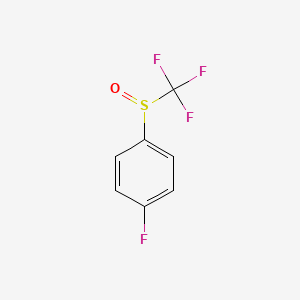

1-Fluoro-4-(trifluoromethylsulfinyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-fluoro-4-(trifluoromethylsulfinyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4OS/c8-5-1-3-6(4-2-5)13(12)7(9,10)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJEHPWYIWGABEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30545313 | |

| Record name | 1-Fluoro-4-(trifluoromethanesulfinyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30545313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942-39-2 | |

| Record name | 1-Fluoro-4-(trifluoromethanesulfinyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30545313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Fluoro-4-(trifluoromethylsulfinyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Trifluoromethylsulfinyl Moiety in Modern Chemistry

The introduction of fluorine-containing functional groups has become a cornerstone of modern medicinal and materials chemistry. Among these, the trifluoromethylsulfinyl group (-S(O)CF₃) imparts a unique combination of properties, including high lipophilicity, metabolic stability, and strong electron-withdrawing character, which can significantly modulate the biological activity and physicochemical properties of organic molecules.[1] 1-Fluoro-4-(trifluoromethylsulfinyl)benzene is a key building block that combines the desirable features of a fluorinated aromatic ring with the influential trifluoromethylsulfinyl group, making it a valuable intermediate in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.[2] This guide provides a detailed technical overview of the primary synthetic route to this compound, focusing on the underlying chemical principles, practical experimental protocols, and critical safety considerations.

Primary Synthetic Strategy: Selective Oxidation of a Thioether Precursor

The most direct and widely employed method for the synthesis of this compound is the selective oxidation of its corresponding thioether, 1-Fluoro-4-(trifluoromethylthio)benzene. The core challenge of this transformation lies in achieving high selectivity for the sulfoxide product while minimizing over-oxidation to the corresponding sulfone.

Diagram of the General Synthetic Pathway

Caption: General synthetic route to this compound.

Mechanistic Insights: The Role of Hydrogen Peroxide and Trifluoroacetic Acid

A highly effective and metal-free method for the selective oxidation of aryl trifluoromethyl sulfides involves the use of hydrogen peroxide (H₂O₂) in trifluoroacetic acid (TFA).[1][3][4][5] This system demonstrates excellent chemoselectivity for the sulfoxide.

The key to this selectivity lies in the activation of hydrogen peroxide by TFA. TFA, a strong acid and a fluorinated solvent, activates H₂O₂ through hydrogen bonding, increasing its electrophilic character.[1] This activated oxidant readily reacts with the nucleophilic sulfur atom of the thioether to form the sulfoxide.

Crucially, TFA also deactivates the resulting sulfoxide towards further oxidation. The oxygen atom of the sulfoxide group is protonated by the strongly acidic TFA, which increases the electrophilicity of the sulfur atom, making it less susceptible to further nucleophilic attack by the oxidant.[1] This delicate balance of activation and deactivation allows for the isolation of the sulfoxide in high yield.

Diagram of the Proposed Mechanism

Caption: Proposed mechanism for the selective oxidation of aryl trifluoromethyl sulfides.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a general procedure for the selective oxidation of aryl trifluoromethyl sulfides.[6]

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Notes |

| 1-Fluoro-4-(trifluoromethylthio)benzene | 940-76-1 | C₇H₄F₄S | Starting material |

| Trifluoroacetic acid (TFA) | 76-05-1 | C₂HF₃O₂ | Solvent and activator |

| Hydrogen peroxide (15% aq. solution) | 7722-84-1 | H₂O₂ | Oxidizing agent |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | Extraction solvent |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | For neutralization |

| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | Drying agent |

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-Fluoro-4-(trifluoromethylthio)benzene (10 mmol) in trifluoroacetic acid (15-20 mL).

-

Addition of Oxidant: Cool the solution to room temperature. Slowly add a 15% aqueous solution of hydrogen peroxide (containing 10 mmol of H₂O₂) dropwise to the stirred solution over a period of 40-90 minutes. The reaction is exothermic, and the rate of addition should be controlled to maintain the reaction temperature between 25-28 °C.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing water and dichloromethane.

-

Extraction and Neutralization: Separate the organic layer. Wash the organic layer sequentially with water and a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. This step is crucial to neutralize the trifluoroacetic acid.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, this compound, can be further purified by column chromatography on silica gel if necessary. A yield of approximately 96% can be expected.[6]

Synthesis of the Starting Material: 1-Fluoro-4-(trifluoromethylthio)benzene

The starting thioether can be prepared from 4-fluorothiophenol and a trifluoromethylating agent. Various methods exist for trifluoromethylthiolation reactions.[7]

Safety Considerations

This compound and its precursor are research chemicals, and a thorough risk assessment should be conducted before handling.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood.

-

Trifluoroacetic Acid (TFA): TFA is a corrosive and toxic acid. Avoid inhalation of vapors and contact with skin and eyes.

-

Hydrogen Peroxide (H₂O₂): Concentrated solutions of hydrogen peroxide are strong oxidizers and can cause severe burns. The 15% solution used in this protocol is less hazardous but should still be handled with care.

-

Exothermic Reaction: The oxidation reaction is exothermic. Proper temperature control is essential to prevent runaway reactions.

-

Waste Disposal: Dispose of all chemical waste in accordance with local regulations.

Alternative Oxidation Methods

While the H₂O₂/TFA system is highly effective, other reagents can also be employed for the selective oxidation of sulfides to sulfoxides. These include:

-

meta-Chloroperoxybenzoic acid (m-CPBA): A common oxidizing agent, though it can sometimes lead to over-oxidation to the sulfone if not carefully controlled.[8]

-

Metal-based catalysts: Various metal complexes, such as those based on manganese or molybdenum, can catalyze the selective oxidation with high efficiency.[9]

-

Metal-free quinoid catalysts: These catalysts can promote chemoselective, light-induced thioether to sulfoxide oxidation using molecular oxygen as the oxidant.[9]

The choice of oxidant and reaction conditions will depend on the specific substrate, desired scale, and available resources.

Conclusion

The synthesis of this compound is readily achievable through the selective oxidation of its thioether precursor. The use of hydrogen peroxide activated by trifluoroacetic acid offers a highly efficient, selective, and metal-free method for this transformation. A thorough understanding of the reaction mechanism and adherence to strict safety protocols are paramount for the successful and safe execution of this synthesis. The availability of this valuable building block facilitates the exploration of novel chemical entities with potentially enhanced biological and material properties.

References

- 1. One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04621C [pubs.rsc.org]

- 4. One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. General, Practical and Selective Oxidation Protocol for CF3S into CF3S(O) Group - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-FLUORO-4-(TRIFLUOROMETHYLTHIO)BENZENE | 940-76-1 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Sulfoxide synthesis by oxidation [organic-chemistry.org]

physicochemical properties of 1-Fluoro-4-(trifluoromethylsulfinyl)benzene

An In-depth Technical Guide to the Physicochemical Properties of 1-Fluoro-4-(trifluoromethylsulfinyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Fluorinated Building Block

This compound is an aromatic organofluorine compound featuring a distinctive combination of functional groups: a fluorine atom, a trifluoromethyl group, and a sulfoxide linker. This unique arrangement imparts a set of physicochemical properties that make it a molecule of significant interest in medicinal chemistry and materials science. The trifluoromethylsulfinyl (-SOCF₃) group, in particular, is recognized as a bioisostere for other functional groups and can modulate properties like lipophilicity, metabolic stability, and electron density, making it a valuable moiety in the design of novel bioactive compounds.[1]

This guide provides a comprehensive overview of the core , offering insights into its structural, spectroscopic, and chemical characteristics. We will delve into the analytical methodologies for its characterization and provide a framework for understanding its behavior in a research and development context.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its molecular identity. This compound is defined by its specific arrangement of atoms and bonds, which dictates its subsequent properties.

References

An In-depth Technical Guide to 1-Fluoro-4-(trifluoromethylsulfinyl)benzene: A Key Building Block for Modern Drug Discovery

This guide provides a comprehensive technical overview of 1-Fluoro-4-(trifluoromethylsulfinyl)benzene, a fluorinated aromatic compound of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its core chemical identity, synthesis, strategic applications in pharmaceutical design, and essential safety protocols, offering field-proven insights into its utility and handling.

Core Compound Identification and Physicochemical Properties

This compound is a specialized organic building block distinguished by three key functional groups on a benzene ring: a fluoro group, which imparts metabolic stability and modulates electronic properties; a trifluoromethyl group, a potent bioisostere for enhancing lipophilicity and binding affinity; and a sulfinyl group, which acts as a versatile chemical handle and a chiral center.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 942-39-2 | [2][3] |

| Molecular Formula | C₇H₄F₄OS | [1][3] |

| Molecular Weight | 212.16 g/mol | [1][3] |

| PubChem CID | 13626352 | [1] |

Chemical Structure:

The structure consists of a para-substituted benzene ring, with a fluorine atom at position 1 and a trifluoromethylsulfinyl group at position 4.

Table 2: Physicochemical Properties

| Property | Value | Notes |

| Purity | ≥ 98% | Typically available at high purity for synthetic applications.[3] |

| Physical State | Solid / Liquid | Expected to be a low melting solid or high boiling liquid. |

| Solubility | Soluble in organic solvents | Expected to have low solubility in water but good solubility in solvents like dichloromethane, ethyl acetate, and THF. |

| Boiling Point | Not specified | Data for the exact compound is not readily available. Related sulfonyl compound (CAS 944-30-9) data is often used as a reference.[4] |

| Melting Point | Not specified | Data for the exact compound is not readily available. |

Synthesis and Mechanistic Insights

The most direct and industrially relevant synthesis of this compound involves the selective oxidation of its thioether precursor, 1-Fluoro-4-(trifluoromethylthio)benzene. This transformation is critical as over-oxidation can lead to the corresponding sulfone, an undesired byproduct.

Causality of Method Selection

The chosen method employs hydrogen peroxide (H₂O₂) as the oxidant and trifluoroacetic acid (TFA) as an activating solvent. This system is highly effective for several reasons:

-

Selectivity: TFA activates the hydrogen peroxide, enhancing its electrophilic character. This allows for the oxidation to proceed under mild conditions, which is crucial for stopping the reaction at the sulfoxide stage.[5][6] Further oxidation to the sulfone is kinetically disfavored in this system.[5][7]

-

Efficiency: The reaction is often quantitative and proceeds cleanly, simplifying purification.[5]

-

Green Chemistry: The primary byproduct of the reaction is water, making it an environmentally benign choice compared to metal-based oxidants.[7]

Detailed Experimental Protocol (Representative)

This protocol is adapted from a general method for the selective oxidation of aryl trifluoromethyl sulfides.[5]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 1-Fluoro-4-(trifluoromethylthio)benzene (1.0 eq) in trifluoroacetic acid (TFA). Cool the solution to 0 °C using an ice bath.

-

Oxidant Addition: To the stirred solution, add 30% aqueous hydrogen peroxide (1.2 eq) dropwise, ensuring the internal temperature remains below 5 °C.

-

Reaction Monitoring: After the addition is complete, allow the mixture to slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Work-up: Carefully pour the reaction mixture into a beaker containing ice-cold saturated aqueous sodium bicarbonate solution to quench the reaction and neutralize the TFA. Caution: Vigorous gas evolution (CO₂) will occur.

-

Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure. The crude product can be further purified by flash column chromatography on silica gel if necessary.

Strategic Applications in Drug Discovery and Development

The incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry.[8] this compound serves as a valuable building block because its distinct moieties synergistically modulate the properties of a lead compound to create a more effective drug candidate.

The Trifluoromethylsulfinyl (-SOCF₃) Group Advantage

The -SOCF₃ group is a powerful modulator of physicochemical properties:

-

Strong Electron-Withdrawing Nature: It significantly lowers the pKa of nearby acidic or basic groups and alters the electron density of the aromatic ring, which can influence binding interactions with biological targets.[5]

-

High Lipophilicity: The trifluoromethyl component dramatically increases the lipophilicity (fat-solubility) of a molecule.[9] This is a critical parameter for enhancing membrane permeability and improving oral bioavailability.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing a CF₃ group can block sites of metabolic oxidation, thereby increasing the half-life of a drug in the body.[9]

-

Bioisostere: The -SOCF₃ group can act as a bioisostere for other chemical groups, allowing chemists to fine-tune steric and electronic properties while maintaining or improving biological activity.

While specific publicly disclosed drug candidates using this exact fragment are proprietary, this building block is instrumental in synthesizing classes of pharmaceuticals such as anti-inflammatory drugs, anti-cancer agents, and treatments for central nervous system disorders where fine-tuning of pharmacokinetic properties is paramount.[9]

Safety, Handling, and Storage

As a fluorinated aromatic sulfoxide, this compound requires careful handling in a laboratory setting. While a specific Safety Data Sheet (SDS) for CAS 942-39-2 is not widely available, data from closely related analogs like 1-Fluoro-2-((trifluoromethyl)sulfonyl)benzene provides essential guidance.

Table 3: Hazard Identification and Precautionary Measures (Based on Analogs)

| Category | Information | Source (Analog) |

| GHS Pictograms | GHS07 (Exclamation Mark) | [3] |

| Signal Word | Warning | [3] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3] |

| Precautionary Statements | P261: Avoid breathing dust/fumes.P280: Wear protective gloves, eye protection, and face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |

Handling and Storage Recommendations

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[3]

-

Personal Protective Equipment (PPE): Standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile), is mandatory.

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

Spill Response: In case of a spill, avoid generating dust. Wear appropriate PPE, clean up the spill with an inert absorbent material, and place it in a sealed container for disposal.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its unique combination of a fluoro, trifluoromethyl, and sulfinyl group provides a powerful platform for modulating the physicochemical and pharmacokinetic properties of drug candidates. A clear understanding of its synthesis via selective oxidation and its profound impact on molecular properties allows researchers to rationally design and develop next-generation therapeutics with enhanced efficacy and safety profiles. Adherence to strict safety protocols is essential when handling this potent and versatile building block.

References

- 1. jk-sci.com [jk-sci.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. jk-sci.com [jk-sci.com]

- 4. scbt.com [scbt.com]

- 5. One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. ajrconline.org [ajrconline.org]

- 9. nbinno.com [nbinno.com]

spectroscopic data (NMR, IR, MS) for 1-Fluoro-4-(trifluoromethylsulfinyl)benzene

An In-depth Technical Guide to the Spectroscopic Characterization of 1-Fluoro-4-(trifluoromethylsulfinyl)benzene

Introduction: Elucidating the Structure of a Unique Organofluorine Compound

This compound is a specialized organofluorine compound featuring a unique combination of functional groups: a para-substituted fluorobenzene ring, a chiral sulfoxide linker, and a trifluoromethyl group. This molecular architecture makes it a potentially valuable building block in medicinal chemistry and materials science, where the strategic incorporation of fluorine can significantly modulate properties such as lipophilicity, metabolic stability, and binding affinity.[1]

Precise and unambiguous structural confirmation is the cornerstone of any chemical research or drug development pipeline. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide the essential toolkit for this purpose. Each technique offers a different and complementary perspective on the molecule's atomic and electronic structure.

This guide provides an in-depth analysis of the expected spectroscopic data for this compound. As experimental spectra for this specific molecule are not widely published, this document leverages expert knowledge and data from closely related analogous structures to present a detailed, predictive analysis. This approach not only serves as a reference for researchers working with this compound but also illustrates the fundamental principles of spectroscopic interpretation.

Molecular Structure and Spectroscopic Implications

To understand the spectra, we must first analyze the molecule's key structural features and their expected electronic effects.

Caption: Molecular structure of this compound.

-

Aromatic System: A 1,4-disubstituted (para) benzene ring. This substitution pattern will lead to specific symmetries and coupling patterns in the ¹H NMR spectrum.

-

Fluorine Substituent (-F): A strongly electronegative atom that will exert a significant inductive and mesomeric effect, influencing the chemical shifts of adjacent carbons and protons. It will also introduce characteristic C-F and H-F coupling constants in the NMR spectra.

-

Trifluoromethylsulfinyl Group (-S(O)CF₃): This is a complex, electron-withdrawing group. The sulfoxide sulfur is chiral and imparts a strong dipole. The trifluoromethyl group is a powerful inductive electron-withdrawer and a source of strong signals in ¹⁹F NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are all essential for complete characterization.

Predicted ¹H NMR Data

The para-substitution pattern on the benzene ring leads to a magnetically and chemically distinct environment for the protons. The two protons ortho to the fluorine (H-2, H-6) are equivalent, as are the two protons ortho to the sulfinyl group (H-3, H-5). This creates a classic AA'BB' spin system, which often appears as two complex, pseudo-doublets of doublets.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |

| Aromatic | ~ 7.8 - 8.0 | d (pseudo) | J(H,H) ≈ 8.5 | 2H, Ar-H ortho to -S(O)CF₃ |

| Aromatic | ~ 7.2 - 7.4 | t (pseudo) | J(H,H) ≈ 8.5, J(H,F) ≈ 8.5 | 2H, Ar-H ortho to -F |

Expertise & Experience: The electron-withdrawing trifluoromethylsulfinyl group is expected to deshield the adjacent protons (H-3, H-5) significantly, pushing them downfield to the ~7.8-8.0 ppm region. Conversely, the fluorine atom's net electron-donating effect (via mesomerism) shields the ortho protons (H-2, H-6), placing them further upfield. The observed splitting will be a combination of ortho H-H coupling (~8.5 Hz) and H-F coupling. The coupling of the fluorine to the ortho protons (³JHF) is typically around 8-9 Hz, while coupling to the meta protons (⁴JHF) is smaller (~5 Hz), further complicating the multiplets.[2]

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show four signals for the aromatic carbons due to symmetry, plus one for the trifluoromethyl carbon.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity (from ¹⁹F) | Coupling Constants (Hz) | Assignment |

| Aromatic | ~ 165 | d | ¹JCF ≈ 250 | C-F |

| Aromatic | ~ 148 | q | ³JCF ≈ 2 | C-S(O)CF₃ |

| Aromatic | ~ 128 | d | ³JCF ≈ 9 | C-H ortho to -S(O)CF₃ |

| Aromatic | ~ 117 | d | ²JCF ≈ 22 | C-H ortho to -F |

| Trifluoromethyl | ~ 125 | q | ¹JCF ≈ 320 | -CF₃ |

Expertise & Experience: The carbon directly attached to fluorine (C-1) will exhibit a very large one-bond C-F coupling constant (¹JCF) of approximately 250 Hz and will be shifted significantly downfield.[3] The carbon bearing the sulfinyl group (C-4) will also be downfield and may show a small quartet coupling to the CF₃ fluorine atoms. The trifluoromethyl carbon itself will appear as a strong quartet due to coupling with its three attached fluorine atoms.

Predicted ¹⁹F NMR Data

¹⁹F NMR is crucial for confirming the presence and electronic environment of the fluorine-containing groups. Two distinct signals are expected.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Aromatic | ~ -105 to -115 | m | Ar-F |

| Trifluoromethyl | ~ -70 to -80 | s | -S(O)CF₃ |

Expertise & Experience: The chemical shift of the aromatic fluorine is sensitive to the para-substituent. An electron-withdrawing group like -S(O)CF₃ will shift it to a less negative value compared to unsubstituted fluorobenzene.[3] The trifluoromethyl group attached to a sulfoxide is expected in the -70 to -80 ppm range. Any coupling between the Ar-F and the CF₃ group (⁵JFF) would be very small (< 1 Hz) and likely unresolved, leading to a singlet for the CF₃ signal.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures data is reliable and reproducible.

Caption: Standard workflow for NMR analysis of the target compound.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds. It is an excellent tool for identifying the presence of specific functional groups.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~ 3100 - 3000 | Medium | C-H Stretch | Aromatic |

| ~ 1600, 1500 | Strong | C=C Stretch | Aromatic Ring |

| ~ 1250 - 1100 | Very Strong | C-F Stretch | -CF₃ Group |

| ~ 1230 | Strong | C-F Stretch | Aryl-F Bond |

| ~ 1070 - 1030 | Strong | S=O Stretch | Sulfoxide |

Trustworthiness: The IR spectrum is expected to be dominated by very strong absorptions characteristic of the C-F and S=O bonds. The trifluoromethyl group typically gives rise to multiple strong, broad bands in the 1250-1100 cm⁻¹ region. The sulfoxide (S=O) stretch is a reliable and strong absorption found around 1050 cm⁻¹, providing clear evidence for this functional group.[4] The presence of both sets of bands would be a strong validation of the proposed structure.

Experimental Protocol: ATR-IR

Attenuated Total Reflectance (ATR) is a modern, rapid technique for acquiring IR spectra of solid or liquid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with isopropanol and performing a background scan.

-

Sample Application: Place a small amount (a few milligrams) of the solid sample or a single drop of the liquid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact. Collect the spectrum over a range of 4000-400 cm⁻¹, co-adding at least 32 scans to ensure a good signal-to-noise ratio.

-

Cleaning: Thoroughly clean the crystal with an appropriate solvent after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, confirming the molecular weight and offering clues about the molecule's connectivity.

Predicted Mass Spectrometry Data (Electron Ionization)

The molecular formula is C₇H₄F₄OS, giving a monoisotopic molecular weight of 228.0 g/mol .

| m/z Value | Predicted Identity | Comments |

| 228 | [M]⁺ | Molecular Ion |

| 212 | [M - O]⁺ | Loss of oxygen from the sulfoxide |

| 159 | [M - CF₃]⁺ | Loss of the trifluoromethyl radical |

| 143 | [M - SOCF₃]⁺ | Cleavage of the C-S bond |

| 111 | [C₆H₄FS]⁺ | Fragment containing the fluoro-thiophenyl moiety |

| 95 | [C₆H₄F]⁺ | Fluorobenzene cation |

| 69 | [CF₃]⁺ | Trifluoromethyl cation |

Authoritative Grounding: The fragmentation pathway is predicted based on established principles. The molecular ion [M]⁺ should be clearly visible. A key fragmentation pathway for sulfoxides is the loss of the oxygen atom.[5] Another highly probable fragmentation is the cleavage of the S-CF₃ bond to lose a CF₃ radical (mass 69), resulting in a fragment at m/z 159. Further fragmentation would likely involve cleavage of the aryl-sulfur bond.

Caption: Predicted major fragmentation pathway for the target compound in EI-MS.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for analyzing volatile, thermally stable compounds.

-

Sample Preparation: Prepare a dilute solution of the compound (~100 ppm) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Conditions:

-

Injector: 250 °C, Split mode (e.g., 50:1).

-

Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 50 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 450.

-

This protocol ensures the compound elutes as a sharp peak and provides a clean, reproducible mass spectrum for library matching and structural confirmation.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and self-validating spectroscopic profile for this compound. While this guide presents a predictive analysis grounded in fundamental principles and data from analogous structures, it serves as a robust framework for any researcher or drug development professional seeking to characterize this compound. The predicted data in the tables, coupled with the detailed experimental protocols, offers a clear path to achieving unambiguous structural elucidation and ensuring the quality and integrity of this valuable chemical entity.

References

reactivity and stability of 1-Fluoro-4-(trifluoromethylsulfinyl)benzene

An In-depth Technical Guide to the Reactivity and Stability of 1-Fluoro-4-(trifluoromethylsulfinyl)benzene

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science. Its unique electronic properties, arising from the interplay between a fluorine substituent and a potent trifluoromethylsulfinyl electron-withdrawing group, govern its reactivity and stability. This guide provides a comprehensive analysis of the molecule's chemical behavior, focusing on its susceptibility to nucleophilic aromatic substitution, the reactivity of the sulfinyl moiety, and its overall stability profile. Detailed mechanistic insights, validated experimental protocols, and predictive models are presented to offer researchers and drug development professionals a thorough understanding of this versatile synthetic building block.

Molecular Structure and Physicochemical Properties

This compound possesses a benzene ring functionalized with two electronically influential groups. The fluorine atom, located at position 1, acts as a weak deactivator for electrophilic aromatic substitution due to its inductive electron withdrawal, yet it is a powerful ortho, para-director through resonance donation. In stark contrast, the trifluoromethylsulfinyl [-S(O)CF₃] group at position 4 is a powerful, inductively electron-withdrawing group. This strong electron withdrawal deactivates the aromatic ring towards electrophiles but significantly activates it for nucleophilic aromatic substitution (SNAr), particularly at the carbon atom bearing the fluorine.

Physical and Chemical Data

The fundamental properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 942-39-2 | [1][2] |

| Molecular Formula | C₇H₄F₄OS | [1][2] |

| Molecular Weight | 212.17 g/mol | [2] |

| Boiling Point | 97-98 °C | [1] |

| Density | 1.479 g/mL | [1] |

| Refractive Index (n20/D) | 1.4728 | [1] |

| SMILES | C1=CC(=CC=C1F)S(=O)C(F)(F)F | [1] |

| InChI Key | ZJEHPWYIWGABEA-UHFFFAOYSA-N | [1] |

Synthesis and Stability

Synthetic Pathway

The most direct and common synthesis of this compound involves the controlled oxidation of its sulfide precursor, 1-Fluoro-4-(trifluoromethylthio)benzene. This precursor can be prepared from 4-fluorothiophenol and a suitable trifluoromethylating agent.

Caption: General synthetic workflow for this compound.

Stability and Storage

This compound is a moderately stable compound. The primary avenues for degradation involve the sulfinyl group.

-

Oxidative Instability: The sulfinyl group can be readily oxidized to the corresponding sulfone [-S(O)₂CF₃] in the presence of strong oxidizing agents or, over time, by atmospheric oxygen.

-

Reductive Instability: Strong reducing agents can reduce the sulfinyl group back to the sulfide.

-

Thermal Stability: The compound exhibits good thermal stability, as indicated by its boiling point. However, prolonged heating at high temperatures, especially in the presence of acids or bases, may lead to decomposition.

For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place[3].

Chemical Reactivity: A Dichotomy of Function

The reactivity of this molecule is dominated by two key features: the highly activated C-F bond for nucleophilic aromatic substitution and the reactive sulfur center of the sulfinyl group.

Nucleophilic Aromatic Substitution (SNAr)

The paramount feature of this molecule's reactivity is its exceptional propensity to undergo SNAr at the C1 position. The mechanism proceeds via a two-step addition-elimination pathway.[4][5]

Causality: The trifluoromethylsulfinyl group exerts a powerful electron-withdrawing effect, significantly lowering the electron density of the aromatic ring. This makes the ring highly electrophilic and susceptible to attack by nucleophiles. The negative charge of the intermediate (Meisenheimer complex) is effectively stabilized by resonance, particularly by the sulfinyl group at the para position.[4][6]

The Role of Fluorine: In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group.[5][7] Fluorine's high electronegativity enhances the electrophilicity of the attached carbon, accelerating this rate-determining attack. Consequently, aryl fluorides are often more reactive in SNAr than their chloro, bromo, or iodo counterparts, a counterintuitive trend when compared to SN1/SN2 reactions.[5][7]

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

A wide range of nucleophiles can be employed to displace the fluoride, including:

-

O-Nucleophiles: Alkoxides (RO⁻), phenoxides (ArO⁻), hydroxide (OH⁻)

-

N-Nucleophiles: Amines (RNH₂, R₂NH), azides (N₃⁻)

-

S-Nucleophiles: Thiolates (RS⁻)

Reactivity of the Sulfinyl Group

The sulfur atom in the trifluoromethylsulfinyl group is a key reactive center, primarily for oxidation and reduction.

Caption: Key transformations of the trifluoromethylsulfinyl group.

3.2.1. Oxidation to Sulfone The sulfoxide can be cleanly oxidized to the corresponding 1-Fluoro-4-(trifluoromethylsulfonyl)benzene. This transformation further increases the electron-withdrawing power of the substituent, making the resulting sulfone an even more potent SNAr substrate.

-

Rationale for Experimental Choice: Oxidants like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide are commonly chosen because they are effective under mild conditions and typically do not interfere with the aromatic C-F bond. Over-oxidation is generally not a concern as the sulfone is the highest stable oxidation state for sulfur in this context.

3.2.2. Reduction to Sulfide Reduction of the sulfinyl group back to the sulfide is possible using various reducing agents. This can be a useful transformation if the sulfide analogue is desired for further synthetic manipulations.

Electrophilic Aromatic Substitution (EAS)

Due to the profound deactivating effect of the -S(O)CF₃ group, this compound is highly resistant to electrophilic aromatic substitution. The reaction is energetically unfavorable because the electron-withdrawing group destabilizes the positively charged intermediate (sigma complex) required for EAS. If forced under extremely harsh conditions, substitution would be predicted to occur at the positions meta to the powerful -S(O)CF₃ group (C2 and C6).

Experimental Protocols

The following protocols are representative examples of the key transformations discussed. Researchers should always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol: Nucleophilic Aromatic Substitution with an Amine

Objective: To synthesize N-alkyl-4-(trifluoromethylsulfinyl)aniline derivative.

-

Reagent Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMSO, DMF, or NMP).

-

Addition of Base: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq) to the solution. The base acts as a scavenger for the HF generated during the reaction.

-

Nucleophile Addition: Add the desired primary or secondary amine (1.2 eq) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to 80-120 °C. The optimal temperature depends on the nucleophilicity of the amine and should be monitored by TLC or LC-MS.

-

Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol: Oxidation to 1-Fluoro-4-(trifluoromethylsulfonyl)benzene

Objective: To oxidize the sulfinyl group to a sulfonyl group.

-

Reagent Setup: Dissolve this compound (1.0 eq) in a chlorinated solvent such as dichloromethane (DCM) in a round-bottom flask.

-

Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermicity of the oxidation.

-

Oxidant Addition: Add a solution of m-CPBA (approx. 1.1 eq) in DCM dropwise to the cooled solution over 15-30 minutes.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the m-chlorobenzoic acid byproduct. Separate the organic layer.

-

Purification: Wash the organic layer with saturated NaHCO₃ solution, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the sulfone product, which can be further purified by recrystallization or chromatography if necessary.

Conclusion

This compound is a valuable and highly functionalized building block. Its reactivity is characterized by a strong activation towards nucleophilic aromatic substitution at the fluorine-bearing carbon, a reaction facilitated by the potent electron-withdrawing nature of the para-trifluoromethylsulfinyl group. The sulfinyl moiety itself serves as a handle for further chemical transformations, primarily oxidation to the corresponding sulfone, which further enhances the molecule's utility in SNAr chemistry. Conversely, the aromatic ring is strongly deactivated towards electrophilic attack. A thorough understanding of these reactivity patterns and stability considerations is essential for leveraging this reagent effectively in the design and synthesis of novel pharmaceuticals and advanced materials.

References

- 1. jk-sci.com [jk-sci.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. chemscene.com [chemscene.com]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

The Ascendance of a Fluorinated Moiety: A Technical Guide to 1-Fluoro-4-(trifluoromethylsulfinyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal and materials chemistry. Among the vast arsenal of fluorinated building blocks, 1-Fluoro-4-(trifluoromethylsulfinyl)benzene has emerged as a molecule of significant interest. Its unique electronic properties, arising from the synergistic effects of the fluoro, trifluoromethyl, and sulfinyl groups, render it a valuable synthon for the introduction of the trifluoromethylsulfinyl moiety into aromatic systems. This guide provides an in-depth exploration of the discovery, history, synthesis, properties, and applications of this versatile compound, offering a technical resource for researchers leveraging its potential in drug discovery and advanced material design.

A Historical Perspective: The Dawn of Trifluoromethyl-Sulfur Chemistry

The story of this compound is intrinsically linked to the pioneering work in organofluorine chemistry, a field that gained significant momentum in the mid-20th century. The unique properties imparted by fluorine, such as enhanced metabolic stability and altered electronic character, were increasingly recognized as beneficial in the design of bioactive molecules.

The introduction of sulfur-containing fluorinated groups was a logical progression. Early investigations into aromatic and heterocyclic perfluoroalkyl sulfides laid the groundwork for the synthesis of more complex structures. A pivotal figure in this domain was the Ukrainian chemist L. M. Yagupol'skii, whose extensive research from the 1950s onwards significantly expanded the synthetic toolbox for organofluorine compounds.[1] While a singular "discovery" paper for this compound is not readily apparent in the historical literature, its emergence is a direct consequence of the systematic exploration of trifluoromethylthio- and subsequent trifluoromethylsulfinyl-substituted aromatics. The development of reliable methods for introducing the SCF₃ group onto an aromatic ring, followed by controlled oxidation, was the key technological leap that enabled the synthesis of this and related compounds.

Synthesis and Mechanistic Insights

The preparation of this compound is most commonly achieved through a two-step sequence starting from a readily available precursor. This approach offers a reliable and scalable route to the target molecule.

Core Synthetic Pathway

The primary route to this compound involves the oxidation of its sulfide precursor, 1-Fluoro-4-(trifluoromethylthio)benzene. This transformation allows for the precise introduction of the sulfinyl group while preserving the fluorinated aromatic core.

Caption: Primary synthetic route to this compound.

Experimental Protocol: A Validated Approach

The following protocol outlines a representative synthesis of this compound, emphasizing the causal relationships behind the experimental choices.

Step 1: Synthesis of 1-Fluoro-4-(trifluoromethylthio)benzene

This initial step involves the trifluoromethylthiolation of 4-fluorothiophenol. A variety of reagents can be employed for this transformation, with modern methods offering high efficiency and functional group tolerance.

-

Rationale: The choice of a suitable trifluoromethylthiolating agent is critical. Reagents such as N-(trifluoromethylthio)phthalimide or trifluoromethanesulfonyl chloride in the presence of a reducing agent are often employed. The reaction proceeds via nucleophilic attack of the thiophenolate on the electrophilic "SCF₃" source.

Step 2: Selective Oxidation to this compound

The controlled oxidation of the sulfide to the sulfoxide is the key transformation. Over-oxidation to the corresponding sulfone must be avoided.

-

Protocol:

-

Dissolve 1-Fluoro-4-(trifluoromethylthio)benzene in a suitable solvent, such as dichloromethane or acetic acid.

-

Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermicity of the oxidation and enhance selectivity.

-

Add a mild oxidizing agent, such as hydrogen peroxide (30% aqueous solution) or a peroxy acid (e.g., m-CPBA), dropwise to the stirred solution. The stoichiometry of the oxidant is critical; typically, a slight excess (1.1-1.2 equivalents) is used to ensure complete conversion of the starting material while minimizing over-oxidation.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by adding a reducing agent, such as a saturated aqueous solution of sodium thiosulfate, to destroy any excess oxidant.

-

Perform a standard aqueous workup, including extraction with an organic solvent, washing with brine, and drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

-

Physicochemical Properties

The combination of the fluoro, trifluoromethyl, and sulfinyl groups imparts a unique set of physicochemical properties to this compound.

| Property | Value |

| Molecular Formula | C₇H₄F₄OS |

| Molecular Weight | 212.17 g/mol |

| Appearance | White to off-white solid |

| LogP (calculated) | ~2.5 - 3.0 |

The trifluoromethyl group is a strong electron-withdrawing group, which, in conjunction with the fluorine atom, significantly influences the electronic nature of the aromatic ring. The sulfinyl group is chiral at the sulfur atom, meaning that this compound exists as a racemic mixture of two enantiomers. This chirality can be a critical consideration in its application in asymmetric synthesis and as a building block for chiral drugs.

Applications in Drug Discovery and Agrochemicals

The trifluoromethylsulfinyl moiety is a valuable pharmacophore due to its unique combination of properties. It is considered a bioisostere of other functional groups and can modulate a molecule's lipophilicity, metabolic stability, and ability to engage in specific interactions with biological targets.[2][3]

Role as a Pharmaceutical Intermediate

This compound serves as a key building block for introducing the 4-fluoro-phenyl(trifluoromethylsulfinyl) moiety into drug candidates. This is often achieved through nucleophilic aromatic substitution reactions, where a nucleophile displaces the fluorine atom.

Caption: Application of this compound in API synthesis.

While specific, publicly disclosed drug candidates containing this exact fragment are not extensively documented, the trifluoromethylsulfinyl group is present in various patented compounds with potential therapeutic applications, including as inhibitors of various enzymes and receptors.[4]

Potential in Agrochemicals

Similar to its role in pharmaceuticals, the incorporation of the trifluoromethylsulfinyl group into agrochemicals can enhance their efficacy and metabolic stability. This can lead to the development of more potent and environmentally benign pesticides and herbicides.[2][3] The 4-fluorophenyl moiety is a common feature in many successful agrochemicals, and this compound provides a direct route to novel analogues.

Future Outlook

The demand for sophisticated fluorinated building blocks in the life sciences and materials science is expected to continue its upward trajectory. This compound, with its unique constellation of functional groups, is well-positioned to be a valuable tool for researchers seeking to fine-tune the properties of their molecular designs. Future research will likely focus on the development of enantioselective syntheses of this compound to provide access to single enantiomers for applications where chirality is critical. Furthermore, the exploration of its use in the synthesis of novel materials, such as polymers and liquid crystals, remains a promising avenue for investigation.

References

IUPAC name and synonyms for 1-Fluoro-4-(trifluoromethylsulfinyl)benzene

An In-Depth Technical Guide to 1-Fluoro-4-(trifluoromethylsulfinyl)benzene for Advanced Research Applications

This guide provides an in-depth technical overview of this compound, a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document elucidates the compound's chemical identity, properties, synthesis, reactivity, and applications, grounded in established scientific principles and methodologies.

Chemical Identity and Nomenclature

This compound is a specialized organic building block. Its structure incorporates a fluorinated benzene ring and a trifluoromethylsulfinyl group, which together impart unique physicochemical properties valuable in the design of novel molecules.

The nomenclature for this compound is precise:

Synonyms :

-

p-Fluorophenyl trifluoromethyl sulfoxide

-

4-Fluorophenyl trifluoromethyl sulfoxide

The presence of the trifluoromethyl (-CF₃) group is critical; it is a well-established bioisostere for other groups and is known to enhance properties such as lipophilicity and metabolic stability in drug candidates.[2] The strategic placement of a fluorine atom on the phenyl ring further modulates the electronic properties of the molecule, influencing its reactivity and potential interactions with biological targets.[3]

Physicochemical and Spectroscopic Data

Quantitative data for this compound are summarized below. These properties are fundamental for its application in synthesis, dictating choices for solvents, reaction temperatures, and analytical methods.

| Property | Value | Reference |

| Molecular Weight | 212.17 g/mol | [1] |

| MDL Number | MFCD01009706 | [1] |

| Purity | ≥98% (typical) | [1] |

| Canonical SMILES | C1=CC(=CC=C1F)S(=O)C(F)(F)F | |

| InChIKey | InChIKey=UNNNAIWPDLRVRN-UHFFFAOYSA-N | [4][5] |

Note: Detailed experimental spectroscopic data (NMR, IR) for this specific sulfinyl compound is not broadly published in public databases. Researchers should perform their own analytical characterization (e.g., ¹H NMR, ¹⁹F NMR, ¹³C NMR, and Mass Spectrometry) to confirm identity and purity upon synthesis or acquisition.

Synthesis and Manufacturing Insights

The synthesis of this compound typically involves the controlled oxidation of its thioether precursor, 1-Fluoro-4-(trifluoromethylthio)benzene. The choice of oxidant and reaction conditions is paramount to prevent over-oxidation to the corresponding sulfone, 1-Fluoro-4-(trifluoromethylsulfonyl)benzene.

Workflow for a Representative Synthesis

The following diagram outlines a logical workflow for the synthesis, purification, and analysis of the target compound. This process is designed as a self-validating system, with analytical checks at each critical stage.

Caption: Experimental workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol (Representative)

-

Preparation : To a solution of 1-Fluoro-4-(trifluoromethylthio)benzene (1.0 eq) in dichloromethane (DCM, ~0.1 M) in a round-bottom flask equipped with a magnetic stirrer, cool the mixture to 0 °C using an ice bath. Causality: DCM is chosen for its inertness and ability to dissolve both the starting material and the oxidant. Cooling the reaction prevents excessive heat generation and reduces the risk of over-oxidation.

-

Oxidation : Dissolve meta-chloroperoxybenzoic acid (m-CPBA, ~1.1 eq) in a minimal amount of DCM and add it dropwise to the cooled solution over 30 minutes.

-

Monitoring : Monitor the reaction progress by Thin-Layer Chromatography (TLC). Trustworthiness: This in-process check is crucial. The sulfoxide product will have a different Rf value than the starting sulfide and the potential sulfone byproduct, allowing for precise determination of reaction completion.

-

Quenching : Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir for 15 minutes. Causality: Sodium thiosulfate neutralizes any remaining m-CPBA, ensuring the reaction stops.

-

Workup : Transfer the mixture to a separatory funnel, wash with saturated aqueous sodium bicarbonate (NaHCO₃) to remove m-chlorobenzoic acid, followed by brine.

-

Purification : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel.

-

Analysis : Characterize the purified product using NMR spectroscopy and mass spectrometry to confirm its identity, purity, and structure.

Chemical Reactivity and Applications

The trifluoromethylsulfinyl group is a chiral center (at the sulfur atom), making this compound a potentially valuable building block for asymmetric synthesis. Its primary utility, however, lies in its role as an intermediate in the creation of more complex molecules for pharmaceuticals and agrochemicals.

The fluorine substituents play a key role in its application. The strategic incorporation of fluorine can influence a molecule's conformation, pKa, metabolic pathways, and pharmacokinetic properties, making it a powerful tool in drug design.[3] The trifluoromethyl group, specifically, is known to improve the metabolic stability and lipophilicity of drug molecules, which can lead to better pharmacokinetic profiles and increased potency.

Logical Pathway for Application in Drug Discovery

The diagram below illustrates how this building block is integrated into a typical drug discovery pipeline.

Caption: Role of the title compound as a building block in a drug discovery workflow.

This compound and its analogs are instrumental in synthesizing a range of pharmaceuticals, including anti-cancer agents and treatments for central nervous system disorders. Its structure allows for regioselective functionalization, ensuring that desired chemical modifications can be achieved with high precision.

Safety, Handling, and Storage

As with any specialized chemical reagent, proper handling of this compound is essential.

-

Hazard Identification : While a specific safety data sheet (SDS) for this exact compound is not widely available, analogs with similar functional groups (e.g., fluorinated benzenes, sulfoxides) can cause skin, eye, and respiratory irritation.[6] Assume the compound is harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE) : Always handle this chemical in a well-ventilated fume hood. Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[6][7]

-

Handling : Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Keep away from sources of ignition and incompatible materials like strong oxidizing agents.[6][8]

-

Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[8]

In case of accidental exposure:

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][9]

-

Skin Contact : Flush skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[6][9]

-

Inhalation : Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[8][9]

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8][9]

Conclusion

This compound is a highly specialized and valuable reagent for advanced chemical synthesis. Its unique combination of a fluorinated aromatic ring and a trifluoromethylsulfinyl group provides a powerful tool for medicinal chemists and material scientists to modulate molecular properties with precision. Understanding its synthesis, reactivity, and handling requirements is crucial for leveraging its full potential in the development of next-generation pharmaceuticals and advanced materials.

References

- 1. chemuniverse.com [chemuniverse.com]

- 2. jelsciences.com [jelsciences.com]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-FLUORO-4-(TRIFLUOROMETHYL)BENZENE | CAS 402-44-8 [matrix-fine-chemicals.com]

- 5. Benzene, 1-fluoro-4-(trifluoromethyl)- [webbook.nist.gov]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. 1,2,4-Trifluorobenzene - Safety Data Sheet [chemicalbook.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

A Comprehensive Technical Guide to 1-Fluoro-4-(trifluoromethylsulfinyl)benzene: Synthesis, Properties, and Applications in Medicinal Chemistry

Executive Summary

This technical guide provides an in-depth analysis of 1-Fluoro-4-(trifluoromethylsulfinyl)benzene, a fluorinated organic compound of increasing interest to the pharmaceutical and agrochemical industries. The strategic incorporation of both a fluorine atom and a trifluoromethylsulfinyl group onto a benzene scaffold imparts a unique combination of physicochemical properties. These modifications can profoundly influence a molecule's lipophilicity, metabolic stability, and electronic profile, making this compound a valuable building block in modern drug design. This document details the core molecular characteristics, provides a validated synthetic protocol with mechanistic insights, explores its chemical reactivity, and discusses its strategic application in the development of novel therapeutic agents.

Core Molecular Profile and Physicochemical Properties

This compound, identified by CAS Number 942-39-2, is a derivative of benzene distinguished by two key functional groups: a fluorine atom at the 1-position and a trifluoromethylsulfinyl (-S(O)CF₃) group at the 4-position. The high electronegativity of fluorine and the strong electron-withdrawing nature of the trifluoromethylsulfinyl moiety create a unique electronic environment on the aromatic ring, influencing its reactivity and intermolecular interactions. The sulfoxide group introduces a chiral center at the sulfur atom, meaning the molecule exists as a pair of enantiomers.

The strategic combination of these groups is a modern approach in medicinal chemistry. The introduction of fluorine is known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism and can improve binding affinity to target proteins.[1][2] The trifluoromethyl group further contributes to increased lipophilicity and metabolic resistance.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₄F₄OS | [3] |

| Molecular Weight | 212.17 g/mol | [3] |

| CAS Number | 942-39-2 | [3] |

| Canonical SMILES | C1=CC(=CC=C1F)S(=O)C(F)(F)F | [4] |

| InChIKey | GYGWKIHINPEOAM-UHFFFAOYSA-N | [4] |

| Hydrogen Bond Acceptor Count | 1 | [5] |

| Rotatable Bond Count | 1 | [4] |

Synthesis and Mechanistic Considerations

The most direct and reliable method for preparing this compound is through the controlled oxidation of its corresponding sulfide precursor, 1-fluoro-4-(trifluoromethylthio)benzene. The primary challenge in this synthesis is preventing over-oxidation to the thermodynamically stable sulfone (1-fluoro-4-(trifluoromethylsulfonyl)benzene).

Causality of Experimental Choice: The selection of the oxidizing agent and reaction conditions is paramount. A mild, selective oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) is ideal. By using a precise stoichiometry (approximately 1.0-1.1 equivalents) and maintaining low temperatures (0°C to room temperature), the reaction can be selectively stopped at the sulfoxide stage. The progress can be easily monitored by Thin Layer Chromatography (TLC) to ensure the starting material is consumed without significant formation of the sulfone byproduct.

Experimental Protocol: Synthesis of this compound

Materials:

-

1-Fluoro-4-(trifluoromethylthio)benzene

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-fluoro-4-(trifluoromethylthio)benzene (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0°C with stirring.

-

Addition of Oxidant: In a separate flask, dissolve m-CPBA (1.1 eq) in DCM. Add this solution dropwise to the cooled sulfide solution over 30 minutes, ensuring the internal temperature does not exceed 5°C.

-

Reaction Monitoring (Self-Validation): Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The product sulfoxide will have a lower Rf value than the starting sulfide, while the over-oxidized sulfone will have an even lower Rf. The reaction is complete when the starting material spot is no longer visible.

-

Quenching: Once the reaction is complete (typically 2-4 hours), quench the excess m-CPBA by adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of Hexanes and Ethyl Acetate to separate the desired sulfoxide from any unreacted starting material and the sulfone byproduct.

-

Characterization: Confirm the identity and purity of the collected fractions using ¹H NMR, ¹⁹F NMR, and Mass Spectrometry.

Visualization of Synthetic Workflow

Caption: Synthetic pathway for this compound.

Chemical Reactivity and Strategic Applications in Drug Discovery

The utility of this compound in drug development stems directly from the properties conferred by its functional groups. Judicious placement of fluorine-containing moieties is a proven strategy to enhance pharmacological profiles.[6][7]

The Role of Fluorine and the Trifluoromethylsulfinyl Group

-

Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Placing a fluorine atom on the aromatic ring can block potential sites of hydroxylation, thereby increasing the half-life of a drug candidate.[1]

-

Lipophilicity and Permeability: Both fluorine and the trifluoromethyl group increase a molecule's lipophilicity. This enhancement can improve absorption, distribution, and permeability across biological membranes, including the blood-brain barrier.[2]

-

Modulation of pKa: The strong electron-withdrawing nature of both substituents lowers the pKa of nearby basic functional groups (e.g., amines). This fine-tuning of basicity is critical for optimizing solubility, receptor binding, and pharmacokinetic properties.

-

Conformational Control: The presence of fluorine can influence molecular conformation through steric and electronic effects, which can pre-organize a molecule into a bioactive conformation for optimal target engagement.[2]

The trifluoromethylsulfinyl group is particularly interesting as a bioisosteric replacement for other functional groups. Its size, polarity, and hydrogen bond accepting capability can be used to mimic other groups while introducing the favorable properties of fluorine.

Reactivity Profile for Further Functionalization

-

Aromatic Ring: The aromatic ring is deactivated towards electrophilic aromatic substitution (EAS) due to the powerful inductive withdrawal of both substituents. The fluorine atom is an ortho, para-director, while the -S(O)CF₃ group is a meta-director.[8] Any EAS reaction would likely be sluggish and yield a mixture of products, with substitution occurring ortho to the fluorine atom being the most probable outcome.

-

Sulfoxide Moiety: The sulfoxide can be further oxidized to the corresponding sulfone using stronger oxidizing agents or reduced back to the sulfide. It can also participate in reactions like the Pummerer rearrangement, providing a pathway to introduce other functional groups alpha to the sulfur atom.[9]

Visualization of Impact on Drug Properties

Caption: Impact of the core moiety on key drug-like properties.

Conclusion

This compound is more than a simple chemical; it is a highly functionalized building block designed for the challenges of modern medicinal chemistry. Its synthesis, while requiring careful control, is straightforward and yields a compound poised for incorporation into complex molecular architectures. The synergistic effects of the fluorine atom and the trifluoromethylsulfinyl group provide researchers and drug development professionals with a powerful tool to enhance metabolic stability, modulate physicochemical properties, and ultimately design more effective and safer therapeutic agents. As the demand for sophisticated, fluorinated intermediates grows, the importance of this compound and its derivatives will undoubtedly continue to rise.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. researchgate.net [researchgate.net]

- 3. chemuniverse.com [chemuniverse.com]

- 4. Page loading... [wap.guidechem.com]

- 5. chemscene.com [chemscene.com]

- 6. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 1-Fluoro-4-(trifluoromethylsulfinyl)benzene for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Benzene Derivatives in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool for optimizing the pharmacological profiles of drug candidates.[1][2] The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, often leading to enhanced efficacy and improved pharmacokinetic properties.[1][2] Among the vast array of fluorinated building blocks, 1-Fluoro-4-(trifluoromethylsulfinyl)benzene stands out as a key intermediate with significant potential in the synthesis of novel therapeutics.[3] This guide provides a comprehensive overview of its commercial availability, key physicochemical properties, and synthetic accessibility, tailored for researchers and professionals in the field of drug development.

The trifluoromethylsulfinyl group is a particularly interesting moiety. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can lead to improved pharmacokinetic profiles and increased potency of drug molecules.[3][4] The sulfinyl group introduces a chiral center and can participate in hydrogen bonding, offering opportunities for stereoselective interactions with biological targets. The strategic placement of a fluorine atom on the phenyl ring further modulates the electronic and steric properties of the molecule, providing a versatile platform for a wide array of synthetic transformations.[5]

This guide will delve into the practical aspects of sourcing this valuable compound, provide a detailed look at its chemical and physical characteristics, and present a representative synthetic protocol.

Commercial Availability and Sourcing

This compound, identified by the CAS Number 942-39-2, is a commercially available research chemical.[6][7] For researchers and drug development teams, securing a reliable supply of high-purity starting materials is a critical first step in any synthetic campaign. Several reputable chemical suppliers offer this compound in various quantities, from laboratory-scale amounts to bulk quantities suitable for process development.

| Supplier | Purity | Available Quantities |

| J&K Scientific | 98% | Inquire for details |

| ChemUniverse | 98% | Inquire for details |

It is always recommended to request a Certificate of Analysis (CoA) from the supplier to confirm the purity and identity of the material before use.

Physicochemical Properties: A Data-Driven Overview

Understanding the physical and chemical properties of a reagent is fundamental to its effective use in synthesis. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| Molecular Formula | C7H4F4OS | [6][7] |

| Molecular Weight | 212.17 g/mol | [7] |

| CAS Number | 942-39-2 | [6][7] |

| Density | 1.479 g/cm³ | [6] |

| Boiling Point | 97-98 °C | [6] |

| Refractive Index (n20D) | 1.4728 | [6] |

| IUPAC Name | This compound | [6] |

| SMILES | C1=CC(=CC=C1F)S(=O)C(F)(F)F | [6] |

| InChI Key | ZJEHPWYIWGABEA-UHFFFAOYSA-N | [6] |

These properties are crucial for designing reaction conditions, such as solvent selection and purification methods. The compound's boiling point suggests that it is a liquid at room temperature, and its density indicates it is significantly denser than water.

Synthetic Accessibility: A Representative Protocol

While commercially available, understanding the synthesis of this compound provides valuable insight into its reactivity and potential impurities. A common synthetic route involves the oxidation of the corresponding sulfide, 1-fluoro-4-(trifluoromethylthio)benzene.

Experimental Protocol: Oxidation of 1-Fluoro-4-(trifluoromethylthio)benzene

This protocol is a representative example and may require optimization based on laboratory conditions and desired scale.

Materials:

-

1-Fluoro-4-(trifluoromethylthio)benzene

-

Meta-chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium sulfite solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-Fluoro-4-(trifluoromethylthio)benzene (1 equivalent) in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

-

Oxidation: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) in DCM to the cooled solution of the starting material. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous sodium sulfite solution to decompose any excess peroxide.

-

Workup: Transfer the reaction mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure this compound.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable building block for the synthesis of a wide range of biologically active molecules. Its utility spans various therapeutic areas, including oncology, inflammation, and central nervous system disorders.[3] The trifluoromethylsulfinyl moiety can act as a bioisostere for other functional groups, offering a means to fine-tune the properties of a lead compound.

The presence of the fluorine atom provides a handle for further functionalization through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, enabling the rapid generation of diverse compound libraries for screening.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is essential to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and disposal.[8][9][10] In general, it is recommended to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This compound is a readily accessible and highly valuable building block for medicinal chemists and drug development professionals. Its unique combination of a fluorine atom and a trifluoromethylsulfinyl group offers a powerful tool for modulating the physicochemical and pharmacological properties of drug candidates. A thorough understanding of its commercial availability, properties, and synthetic accessibility is key to leveraging its full potential in the quest for novel and improved therapeutics.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. jelsciences.com [jelsciences.com]